REACTION_CXSMILES
|
Cl.[C:2]([CH:5]([CH2:11][C:12]1[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=1)C(OCC)=O)(=[O:4])[CH3:3]>>[N:15]1[CH:16]=[CH:17][C:12]([CH2:11][CH2:5][C:2](=[O:4])[CH3:3])=[CH:13][CH:14]=1
|
Name
|
|
Quantity
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8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(C(=O)OCC)CC1=CC=NC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 1.5 hours
|
Duration
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1.5 h
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure, 2-propanol (10 ml)
|
Type
|
ADDITION
|
Details
|
was added to the concentrate
|
Type
|
CONCENTRATION
|
Details
|
the whole was concentrated under reduced pressure again
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Type
|
ADDITION
|
Details
|
Ethyl acetate was added to the resulting solid
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CCC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.79 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 110.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |